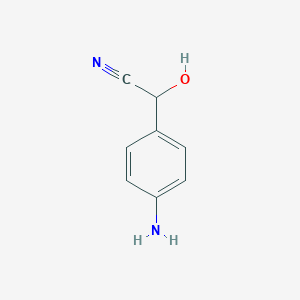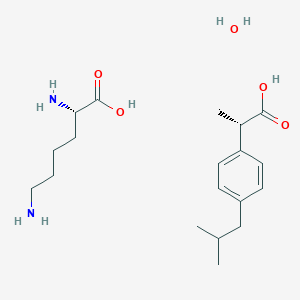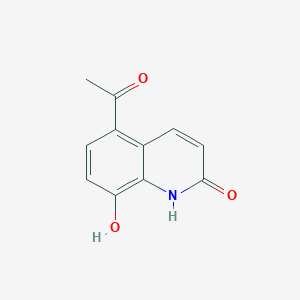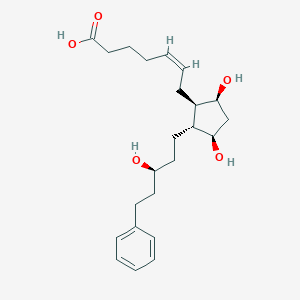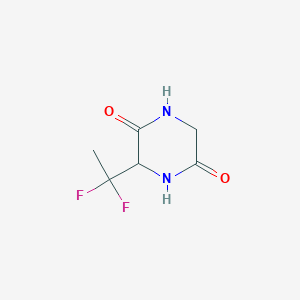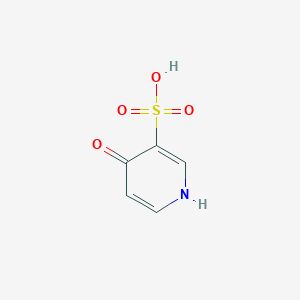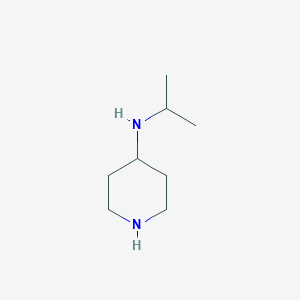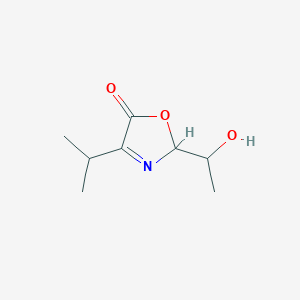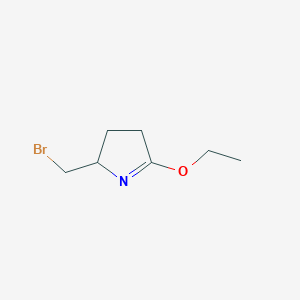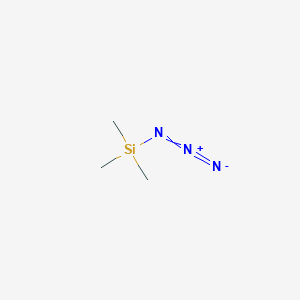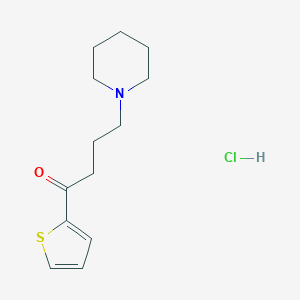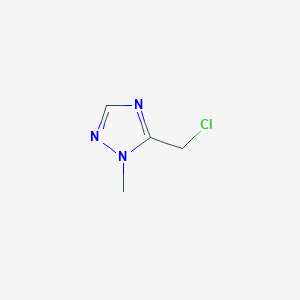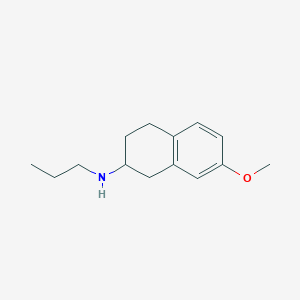
7-Methoxy-N-propyltetralin-2-amine
Descripción general
Descripción
7-Methoxy-N-propyltetralin-2-amine, also known as 7-MeO-NPT, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the neurotransmitter serotonin and is structurally similar to other psychedelic compounds such as N,N-Dimethyltryptamine (DMT) and psilocybin. This chemical compound has gained attention in scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-N-propyltetralin-2-amine involves the activation of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. The activation of this receptor by 7-Methoxy-N-propyltetralin-2-amine results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
Efectos Bioquímicos Y Fisiológicos
7-Methoxy-N-propyltetralin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Methoxy-N-propyltetralin-2-amine in lab experiments include its unique mechanism of action and potential therapeutic benefits. However, there are also limitations to using this chemical compound in lab experiments. One limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities. Another limitation is the lack of research on its long-term effects and potential side effects.
Direcciones Futuras
There are several future directions for research on 7-Methoxy-N-propyltetralin-2-amine. One direction is to study its potential therapeutic benefits in the treatment of mental health disorders such as depression, anxiety, and addiction. Another direction is to study its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Additionally, more research is needed on the long-term effects and potential side effects of using this chemical compound.
Aplicaciones Científicas De Investigación
7-Methoxy-N-propyltetralin-2-amine has been studied for its potential therapeutic benefits in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been shown to have a unique mechanism of action that involves the activation of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Propiedades
Número CAS |
148258-42-8 |
|---|---|
Nombre del producto |
7-Methoxy-N-propyltetralin-2-amine |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3 |
Clave InChI |
RMRODALMKPMZFW-UHFFFAOYSA-N |
SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
SMILES canónico |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

